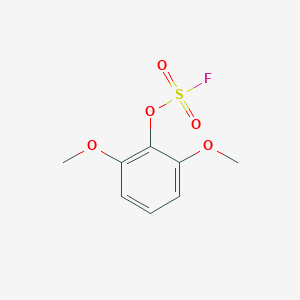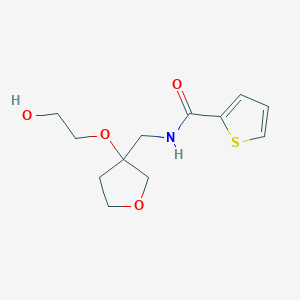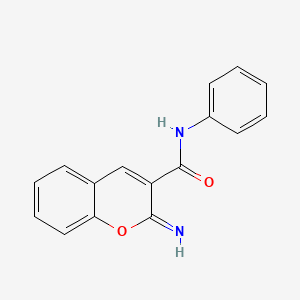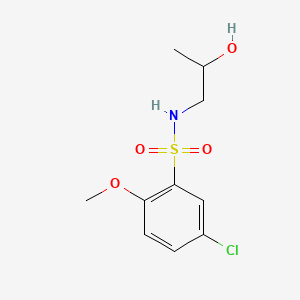![molecular formula C10H18FNO4S B2655529 Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate CAS No. 1955520-31-6](/img/structure/B2655529.png)
Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO4S and a molecular weight of 267.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The pyrrolidine ring is substituted at the 3-position with a fluorosulfonyl methyl group and a tert-butyl carboxylate group .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents Development
Researchers have explored derivatives of pyrrolidine compounds in the search for potent antibacterial agents. For instance, studies have demonstrated the synthesis and structure-activity relationships of fluoro-naphthyridines and quinolones, highlighting the influence of various substituents on antibacterial efficacy. Such compounds, including those with tert-butyl and pyrrolidine moieties, have shown promise as therapeutic agents due to their enhanced in vitro and in vivo activity against bacterial strains (Bouzard et al., 1992), (Di Cesare et al., 1992).
Electropolymerization and Battery Electrolytes
Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate derivatives have been investigated for their role in the electropolymerization process and as components in electrolytes for lithium-ion batteries. For example, ionic liquids incorporating pyrrolidinium cations have been examined for their potential in creating more efficient and safer battery systems. These studies include the development of ternary electrolytes for lithium batteries and the use of such ionic liquids in carbon/ionic liquid/polymer hybrid supercapacitors, indicating significant improvements in specific capacity, cycling efficiency, and thermal stability (Appetecchi et al., 2009), (Lux et al., 2009).
Synthesis and Chemical Transformations
The compound and its related derivatives have found extensive use in chemical synthesis, including the coupling of arylboronic acids, synthesis of fluorinated compounds, and development of novel organic transformations. Research has shown that tert-butylcarbonyl-protected pyrrolidine derivatives can undergo palladium-catalyzed coupling reactions, leading to the production of a variety of structurally diverse molecules. This versatility highlights the importance of such compounds in advancing synthetic methodologies and creating new materials with potential applications in various industries (Wustrow & Wise, 1991).
Metabolism and Pharmacokinetics Studies
While direct studies on Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate may be limited in this context, research on related compounds provides insights into metabolic pathways and potential pharmacokinetic behavior. For example, studies on the metabolism of prostaglandin E2 agonists with tert-butyl and pyrrolidine structures have elucidated the role of cytochrome P450 enzymes in the biotransformation of these molecules, offering a glimpse into how similar compounds might be processed within biological systems (Prakash et al., 2008).
Eigenschaften
IUPAC Name |
tert-butyl 3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-5-4-8(6-12)7-17(11,14)15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZAPFOWXFGEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2655446.png)

![4-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2655450.png)


![N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2655453.png)
![6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655456.png)
![N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}prop-2-enamide](/img/structure/B2655459.png)


![4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2655466.png)

![2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2655468.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide](/img/structure/B2655469.png)